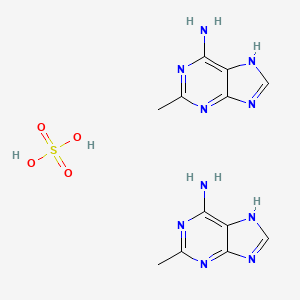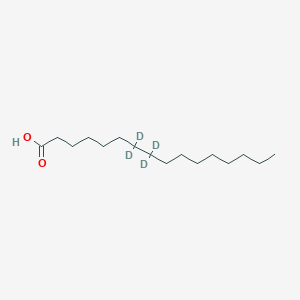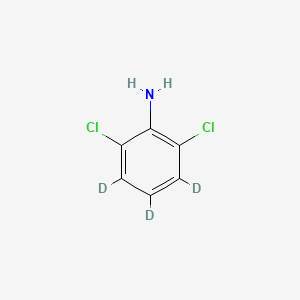
4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline)
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Diphenylbis[4-(diphenylamino)phenyl]silane, also known as 4,4’-(Diphenylsilanediyl)bis(N,N-diphenylaniline) or DPPS, is primarily used in photo-electronic devices . It serves as an electron transport layer (ETL) and hole-blocking layer (HBL) material . The primary targets of DPPS are the electron and hole transport pathways in these devices.
Mode of Action
DPPS has two pyridyl groups attached to the tetra-phenylsilane, making it electron-deficient . It is considered a weak electron-transporting material with a wide bandgap (Eg = 4.0 eV) . Due to its deep HOMO energy level, DPPS is also used as a hole-blocking layer material in photo-electronic devices . This means it prevents the flow of holes (positive charges) while facilitating the flow of electrons (negative charges).
Pharmacokinetics
For instance, DPPS is insoluble , which is beneficial for its role as a stable layer in electronic devices.
Result of Action
The action of DPPS in photo-electronic devices results in improved device performance. By serving as an electron transport and hole-blocking layer, DPPS enhances the efficiency of electron flow and prevents the flow of holes. This leads to increased luminance and power efficiency in devices like Organic Light Emitting Diodes (OLEDs) .
Action Environment
The action of DPPS can be influenced by environmental factors. For instance, it should be stored and handled in conditions that avoid heat and moisture to maintain its stability and activity . Additionally, adequate ventilation is necessary during its handling to avoid the inhalation of DPPS dust or vapor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Diphenylsilanediyl)bis(N,N-diphenylaniline) typically involves the reaction of diphenylsilane with N,N-diphenylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves high-purity sublimation techniques to obtain ultra-pure-grade chemicals. Sublimation is a process where the compound transitions from a solid to a gas without passing through a liquid phase, ensuring high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Diphenylsilanediyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’-(Diphenylsilanediyl)bis(N,N-diphenylaniline) has several scientific research applications, including:
Organic Electronics: It is used as a high triplet energy hole transport material for blue phosphorescent organic light-emitting diodes (PHOLEDs).
Exciplex Formation: Due to its electron-rich nature, it can form exciplexes with electron-accepting materials, which are used as emitting layer materials in organic light-emitting devices.
Material Science: The compound is utilized in the development of semiconducting molecules and thermally activated delayed fluorescence (TADF) materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylamine Derivatives: Compounds with similar electron-donating properties and applications in organic electronics.
Hole Transport Materials: Other materials used for hole transport in organic light-emitting devices, such as NPB (N,N’-bis(naphthalen-1-yl)-N,N’-bis(phenyl)benzidine) and TPD (N,N’-bis(3-methylphenyl)-N,N’-diphenylbenzidine).
Uniqueness
4,4’-(Diphenylsilanediyl)bis(N,N-diphenylaniline) is unique due to its high triplet energy and electron-rich nature, making it particularly effective as a hole transport material in blue PHOLEDs. Its ability to form exciplexes with electron-accepting materials further enhances its versatility and efficiency in organic electronic applications .
Eigenschaften
IUPAC Name |
4-[diphenyl-[4-(N-phenylanilino)phenyl]silyl]-N,N-diphenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N2Si/c1-7-19-39(20-8-1)49(40-21-9-2-10-22-40)43-31-35-47(36-32-43)51(45-27-15-5-16-28-45,46-29-17-6-18-30-46)48-37-33-44(34-38-48)50(41-23-11-3-12-24-41)42-25-13-4-14-26-42/h1-38H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIDMENPSANKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633594 | |
| Record name | N,N'-[(Diphenylsilanediyl)di(4,1-phenylene)]bis(N-phenylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205327-13-5 | |
| Record name | N,N'-[(Diphenylsilanediyl)di(4,1-phenylene)]bis(N-phenylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















